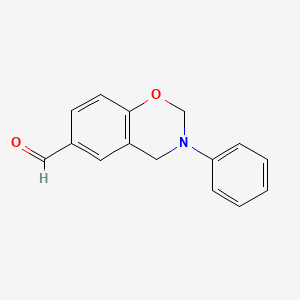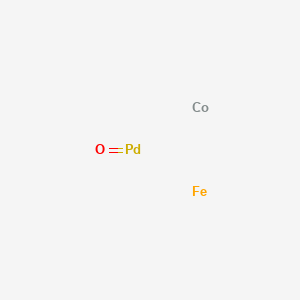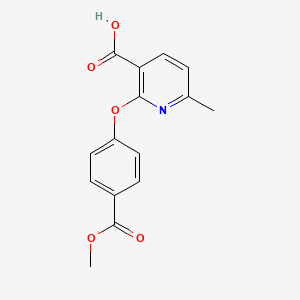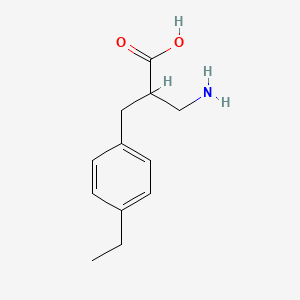![molecular formula C10H10BrNO B12615476 2-Propenamide, N-[(2-bromophenyl)methyl]-](/img/structure/B12615476.png)
2-Propenamide, N-[(2-bromophenyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenamide, N-[(2-bromophenyl)methyl]-: is an organic compound with the molecular formula C10H10BrNO It is a derivative of propenamide, where the amide nitrogen is substituted with a 2-bromophenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenamide, N-[(2-bromophenyl)methyl]- typically involves the reaction of 2-bromobenzylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Bromobenzylamine+Acryloyl chloride→2-Propenamide, N-[(2-bromophenyl)methyl]-+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives such as ethers or nitriles.
科学研究应用
Chemistry: 2-Propenamide, N-[(2-bromophenyl)methyl]- is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and polymers.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the synthesis of bioactive molecules.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials. It may also be utilized in the development of new catalysts and reagents.
作用机制
The mechanism of action of 2-Propenamide, N-[(2-bromophenyl)methyl]- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom in the compound can participate in halogen bonding, enhancing its binding affinity to the target molecules. The pathways involved may include inhibition of signal transduction or interference with metabolic processes.
相似化合物的比较
- 2-Propenamide, N-(2-bromophenyl)-2-methyl-
- 2-Propenamide, N-(2-bromophenyl)-N,2-dimethyl-
- Diacetone acrylamide
Comparison: 2-Propenamide, N-[(2-bromophenyl)methyl]- is unique due to the presence of the 2-bromophenylmethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity and binding characteristics, making it suitable for specific applications in synthesis and research.
属性
分子式 |
C10H10BrNO |
|---|---|
分子量 |
240.10 g/mol |
IUPAC 名称 |
N-[(2-bromophenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C10H10BrNO/c1-2-10(13)12-7-8-5-3-4-6-9(8)11/h2-6H,1,7H2,(H,12,13) |
InChI 键 |
BAOBCGVRJBRNQV-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)NCC1=CC=CC=C1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(4-Hydroxyphenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12615410.png)

![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-](/img/structure/B12615428.png)


![4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B12615439.png)
![N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine](/img/structure/B12615441.png)
![N-{[3-(Aminomethyl)phenyl]methyl}-5-(1,2-dithiolan-3-YL)pentanamide](/img/structure/B12615449.png)


![4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e][2]benzofuran-1,3,9-trione](/img/structure/B12615461.png)
